molecular formula C15H22Cl2N2O3 B12931317 Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate dihydrochloride

Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate dihydrochloride

Cat. No.: B12931317
M. Wt: 349.2 g/mol
InChI Key: YWJAAZFNNWVVDG-UHFFFAOYSA-N
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Description

Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate dihydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by its unique chemical structure, which includes an azepane ring, a benzyl group, and a carboxylate ester. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride or benzyl bromide.

    Carboxylation: The carboxylate ester group can be introduced through an esterification reaction using a carboxylic acid derivative and an alcohol.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the azepane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products Formed

    Oxidation Products: Oxo derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Substituted azepane and benzyl derivatives.

Scientific Research Applications

Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate: The free base form of the compound.

    Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate monohydrochloride: A similar compound with a different salt form.

    5-amino-5-methyl-3-oxoazepane-1-carboxylate derivatives: Compounds with variations in the substituents on the azepane ring.

Uniqueness

Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate dihydrochloride is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its dihydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.

Properties

Molecular Formula

C15H22Cl2N2O3

Molecular Weight

349.2 g/mol

IUPAC Name

benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate;dihydrochloride

InChI

InChI=1S/C15H20N2O3.2ClH/c1-15(16)7-8-17(10-13(18)9-15)14(19)20-11-12-5-3-2-4-6-12;;/h2-6H,7-11,16H2,1H3;2*1H

InChI Key

YWJAAZFNNWVVDG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC(=O)C1)C(=O)OCC2=CC=CC=C2)N.Cl.Cl

Origin of Product

United States

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